molecular formula C17H24N2O2 B5430528 [4-(2-Methylbenzyl)piperazin-1-yl](tetrahydrofuran-2-yl)methanone

[4-(2-Methylbenzyl)piperazin-1-yl](tetrahydrofuran-2-yl)methanone

Cat. No.: B5430528
M. Wt: 288.4 g/mol
InChI Key: GQBVROIEMFKOOP-UHFFFAOYSA-N
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Description

4-(2-Methylbenzyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a 2-methylbenzyl group and a tetrahydrofuran-2-yl methanone moiety

Properties

IUPAC Name

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-14-5-2-3-6-15(14)13-18-8-10-19(11-9-18)17(20)16-7-4-12-21-16/h2-3,5-6,16H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBVROIEMFKOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbenzyl)piperazin-1-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2-Methylbenzyl Group: The piperazine ring is then reacted with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2-methylbenzyl group.

    Attachment of Tetrahydrofuran-2-yl Methanone: The final step involves the reaction of the substituted piperazine with tetrahydrofuran-2-yl methanone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbenzyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

4-(2-Methylbenzyl)piperazin-1-ylmethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylbenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds such as N-benzylpiperazine and 1-(3-chlorophenyl)piperazine share structural similarities with 4-(2-Methylbenzyl)piperazin-1-ylmethanone.

    Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran-2-carboxylic acid and tetrahydrofuran-2-yl methanol are structurally related.

Uniqueness

The uniqueness of 4-(2-Methylbenzyl)piperazin-1-ylmethanone lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. Its dual functionality, incorporating both piperazine and tetrahydrofuran moieties, makes it a versatile compound for various applications.

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